- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Cas no 914913-88-5 (Palomid 529)

Palomid 529 structure
상품 이름:Palomid 529
CAS 번호:914913-88-5
MF:C24H22O6
메가와트:406.427887439728
MDL:MFCD18633224
CID:822503
PubChem ID:11998575
Palomid 529 화학적 및 물리적 성질
이름 및 식별자
-
- Palomid 529
- Palomid 529 (P529)
- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
- P529
- P-529
- Palomid 529,P529
- Palomid-529
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
- SG 00529
- Palomid529
- AK160239
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one
- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one
- DFN 529
- P 529
- RES 529
- CHEMBL2141712
- CS-0258
- AC-31523
- DB12812
- HMS3673G05
- BCP02474
- EX-A254
- AKOS024463339
- J-519339
- BRD-A50998626-001-02-1
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- HMS3655L14
- NSC-801008
- 914913-88-5
- BCP9001049
- AS-16573
- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one
- MFCD18633224
- Palomid 529 (P529)?
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one
- XV9409EWG4
- NSC775306
- NCGC00263125-10
- NCGC00263125-01
- SDCCGSBI-0654446.P001
- CCG-268719
- Q27294013
- SW219676-1
- SMR004702956
- NSC801008
- RES-529
- UNII-XV9409EWG4
- SCHEMBL290034
- Palomid 529 (P-529, SG00-529)
- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
- GLXC-03197
- SG00529
- SG-00529
- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one
- BCPP000131
- SB16564
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one
- DTXSID601026005
- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
- s2238
- NSC-775306
- MLS006011187
- HY-14581
-
- MDL: MFCD18633224
- 인치: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
- InChIKey: YEAHTLOYHVWAKW-UHFFFAOYSA-N
- 미소: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1
계산된 속성
- 정밀분자량: 406.14200
- 동위원소 질량: 406.14163842g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 6
- 복잡도: 574
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 74.2
- 소수점 매개변수 계산 참조값(XlogP): 4
실험적 성질
- 밀도: 1.280
- 용해도: DMSO: soluble10mg/mL, clear
- PSA: 78.13000
- LogP: 4.59570
Palomid 529 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14581-10mg |
Palomid 529 |
914913-88-5 | 99.47% | 10mg |
¥800 | 2024-05-24 | |
TRC | P165000-5mg |
Palomid 529 |
914913-88-5 | 5mg |
$81.00 | 2023-05-17 | ||
Ambeed | A602029-1mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 1mg |
$12.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |
Palomid 529, |
914913-88-5 | ≥98% | 50mg |
¥7521.00 | 2023-09-05 | |
Ambeed | A602029-10mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 10mg |
$43.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |
Palomid 529 |
914913-88-5 | 98% | 500mg |
¥19328.00 | 2023-09-09 | |
TRC | P165000-25mg |
Palomid 529 |
914913-88-5 | 25mg |
$328.00 | 2023-05-17 | ||
TRC | P165000-50mg |
Palomid 529 |
914913-88-5 | 50mg |
$586.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D297321-50mg |
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |
914913-88-5 | 98% | 50mg |
$420 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S2238-10mg |
Palomid 529 (P529) |
914913-88-5 | 99.49% | 10mg |
¥1396.66 | 2023-09-18 |
Palomid 529 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 3
반응 조건
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 4
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 5
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 6
반응 조건
1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 7
반응 조건
1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
합성 방법 8
반응 조건
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
참조
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Palomid 529 Raw materials
- 4-Methoxybenzyl alcohol
- Pyridine, 2-(4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-
- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-
- 4-Methoxybenzyl bromide
- 2-Bromopyridine
- Mequinol
- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-
Palomid 529 Preparation Products
Palomid 529 관련 문헌
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
914913-88-5 (Palomid 529) 관련 제품
- 1010068-84-4(4-bromo-6-phenyldibenzo[b,d]furan)
- 1261914-27-5(4-(3-Carboxy-4-chlorophenyl)-3-hydroxybenzoic acid)
- 1797977-57-1(3-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}benzamide)
- 1895422-98-6(N-(5-bromo-2-methylphenyl)methylhydroxylamine)
- 1806799-64-3(Methyl 4-amino-5-(difluoromethyl)-3-methoxypyridine-2-acetate)
- 2178773-96-9(N-{1-(2-hydroxyethoxy)cyclopentylmethyl}naphthalene-1-carboxamide)
- 1369171-74-3(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine)
- 379255-41-1(N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide)
- 1805672-27-8(Methyl 4-chloromethyl-2-cyano-5-hydroxybenzoate)
- 1203125-69-2(4-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carbonyl)benzene-1-sulfonamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:914913-88-5)Palomid 529

순결:99%/99%
재다:100mg/250mg
가격 ($):211.0/357.0